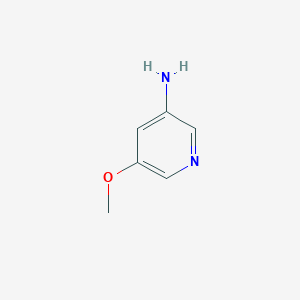
5-Methoxypyridin-3-amine
Overview
Description
5-Methoxypyridin-3-amine is a chemical compound that is part of the pyridine family, characterized by a pyridine ring—a six-membered aromatic ring with one nitrogen atom—substituted with a methoxy group at the fifth position and an amine group at the third position. This structure makes it a versatile intermediate in the synthesis of various pharmacologically active compounds and materials with potential applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of compounds related to 5-methoxypyridin-3-amine involves various strategies, including nucleophilic substitution reactions and the use of magnesium 'ate' complexes. For instance, an efficient synthesis of a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, was achieved through a series of reactions starting from methyl 2,6-difluoropyridine-3-carboxylate, involving regioselective methoxylation and nucleophilic substitution with methylamine, followed by bromination and hydrolysis . Another approach for synthesizing 5-functionalized 2-methoxypyridines utilized magnesium 'ate' complexes, which were then transformed into bicyclic δ-lactams through allylation and ring-closing metathesis .
Molecular Structure Analysis
The molecular structure of compounds similar to 5-methoxypyridin-3-amine has been elucidated using various spectroscopic and crystallographic techniques. For example, the structure of a squaric acid derivative of 5-amino-2-methoxypyridine was determined using single-crystal X-ray diffraction, revealing a pseudo-layered structure with intermolecular hydrogen bonds . Similarly, the crystal structure of a Schiff base related to 5-methoxypyridin-3-amine was characterized, showing that it crystallizes in the monoclinic system with specific geometric parameters .
Chemical Reactions Analysis
5-Methoxypyridin-3-amine and its derivatives participate in a variety of chemical reactions. Nucleophilic amination of methoxypyridines using a sodium hydride-iodide composite has been developed, providing access to various aminopyridines . Additionally, reactions involving condensation, chlorination, aminization, and substitution have been employed to synthesize structurally diverse pyridine derivatives with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-methoxypyridin-3-amine derivatives are influenced by their molecular structure. For instance, the squaric acid derivative of 5-amino-2-methoxypyridine exhibits second-order nonlinear optical (NLO) properties, which were studied using various spectroscopic methods and thermal analysis . The Schiff base derivative's properties were characterized by IR, 1H NMR, and X-ray diffraction, providing insights into its potential applications .
Scientific Research Applications
Nucleophilic Amination Protocols
A study by Pang, Kaga, and Chiba (2018) developed a protocol for the nucleophilic amination of methoxypyridines and their derivatives using sodium hydride (NaH) in the presence of lithium iodide (LiI). This method provides concise access to various aminopyridines, which are potentially of medicinal interest (Pang, Kaga, & Chiba, 2018).
Stability of Imino Macrocycles
Saggiomo and Lüning (2008) explored the stability of imines derived from 4-methoxypyridine-2,6-dicarbaldehyde. They found that certain macrocyclic diimines showed remarkable stability in water, which is significant for applications in aqueous environments (Saggiomo & Lüning, 2008).
Synthesis of Bicyclic δ-Lactams
Research by Sośnicki (2009) described the efficient synthesis of 5-functionalised-2-methoxypyridines and their application in the synthesis of bicyclic δ-lactams. This synthesis process presents potential for diverse applications in organic chemistry and pharmaceuticals (Sośnicki, 2009).
Structural and Physicochemical Features
Böck et al. (2021) reported on the synthesis and structural characterization of N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine. They highlighted the different sites of protonation and intermolecular hydrogen bonding patterns, which are crucial for understanding the chemical behavior and potential applications of these compounds (Böck et al., 2021).
Synthesis and Cytotoxic Activity of Alkaloids
Du et al. (2018) isolated new alkaloids from Pinellia pedatisecta, including compounds derived from 5-methoxypyridin-2-yl. These compounds exhibited significant cytotoxicity against human cervical cancer HeLa cells, underscoring their potential in cancer research (Du et al., 2018).
NMR Studies of Substituted Nitropyridines
Nudelman and Cerdeira (1986) conducted NMR studies on substituted nitropyridines, including 2-methoxypyridine derivatives. Their findings contribute to a deeper understanding of the molecular structure and electronic properties of these compounds, which is essential for various scientific applications (Nudelman & Cerdeira, 1986).
Safety And Hazards
properties
IUPAC Name |
5-methoxypyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-9-6-2-5(7)3-8-4-6/h2-4H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQPCFFQBYXOAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70507430 | |
| Record name | 5-Methoxypyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70507430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxypyridin-3-amine | |
CAS RN |
64436-92-6 | |
| Record name | 5-Methoxypyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70507430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methoxypyridin-3-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



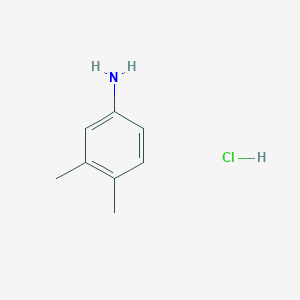

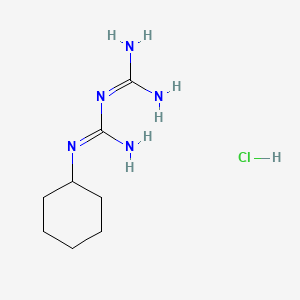
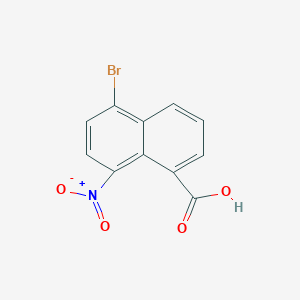
![1-Isopropyl-[1,4]diazepane](/img/structure/B1281042.png)
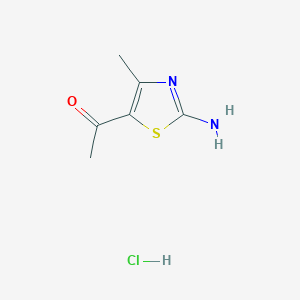
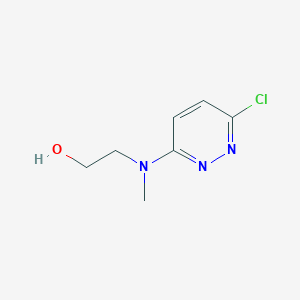
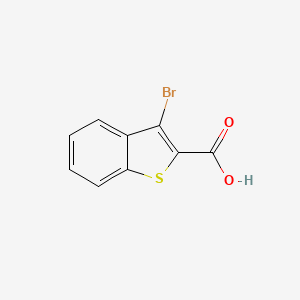
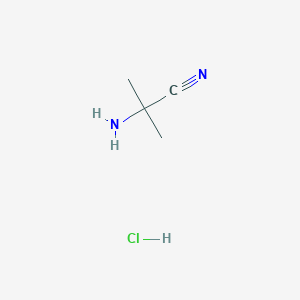
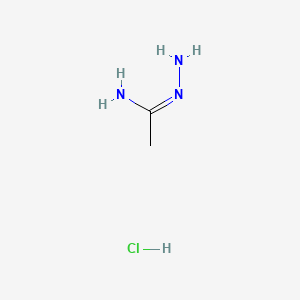
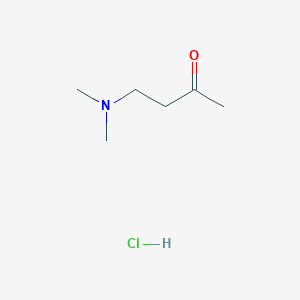
![2-Bromothieno[3,2-b]thiophene](/img/structure/B1281055.png)
